Sodium hexanesulfonate

Description

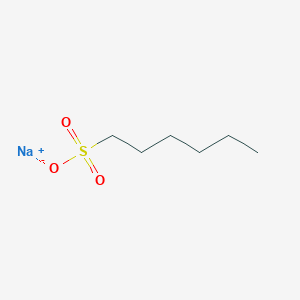

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

2832-45-3 |

|---|---|

Formule moléculaire |

C6H14O3S.Na C6H14NaO3S |

Poids moléculaire |

189.23 g/mol |

Nom IUPAC |

sodium hexane-1-sulfonate |

InChI |

InChI=1S/C6H14O3S.Na/c1-2-3-4-5-6-10(7,8)9;/h2-6H2,1H3,(H,7,8,9); |

Clé InChI |

PSFLWCHUBVMPRM-UHFFFAOYSA-N |

SMILES isomérique |

CCCCCCS(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCS(=O)(=O)O.[Na] |

Autres numéros CAS |

2832-45-3 |

Description physique |

White chunks or powder; [Alfa Aesar MSDS] |

Pictogrammes |

Irritant |

Synonymes |

Hexylsulfonic Acid Sodium Salt; Sodium 1-Hexanesulfonate; Sodium 1-Hexylsulfonate; Sodium Hexanesulfonate; Sodium Hexyl Sulfonate; Sodium n-Hexylsulfonate |

Origine du produit |

United States |

Historical Context and Evolution of Alkylsulfonates in Analytical and Synthetic Methodologies

The application of alkylsulfonates in modern science has evolved significantly from their initial use as simple surfactants to their current role as sophisticated reagents in analytical and synthetic chemistry. This evolution is rooted in the broader history of alkylation chemistry, which dates back to the discovery of the Friedel-Crafts alkylation reaction in the late 19th century. numberanalytics.com

Initially, the utility of alkylsulfonates was primarily recognized in applications requiring surface-active agents, such as detergents and emulsifiers. ontosight.aiinformahealthcare.com However, their unique chemical properties paved the way for their adoption in more specialized fields. A pivotal development was the advent of ion-pair chromatography (IPC), a technique largely credited to the work of G. Schill and his collaborators. lib4ri.ch This chromatographic method revolutionized the separation of ionic and highly polar substances on non-polar stationary phases. lib4ri.chtechnologynetworks.com

In this context, alkylsulfonates, including sodium hexane-1-sulfonate (B8646315), became indispensable as ion-pairing reagents. technologynetworks.com When added to the mobile phase in reversed-phase chromatography, these agents form neutral, hydrophobic ion pairs with charged analytes, thereby increasing their retention on the stationary phase and enabling their separation. technologynetworks.comthermofisher.com Alkylsulfonates with varying chain lengths (e.g., pentane-, heptane-, and octanesulfonate) allow for the fine-tuning of chromatographic selectivity. technologynetworks.comsielc.com

Beyond analytical separations, alkylsulfonates have been established as important intermediates in organic synthesis. fiveable.me Their utility as leaving groups in nucleophilic substitution reactions is well-documented. numberanalytics.com More recently, research has demonstrated their application in iron-catalyzed cross-coupling reactions, where they serve as substrates for forming new carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules. acs.org

Table 1: Physicochemical Properties of Sodium Hexane-1-sulfonate

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₃NaO₃S | lookchem.comsigmaaldrich.com |

| Molecular Weight | 188.22 g/mol | lookchem.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | White crystalline solid/powder | lookchem.comontosight.ai |

| Melting Point | >300 °C | lookchem.comsigmaaldrich.com |

| Solubility in Water | Soluble | lookchem.comontosight.ai |

| pH (100 g/L in H₂O, 20°C) | 5.5 - 7.5 | sigmaaldrich.commerckmillipore.com |

| CAS Number | 2832-45-3 | lookchem.comsigmaaldrich.com |

Theoretical Underpinnings of Ion Pairing Phenomena in Condensed Phases

Synthetic Pathways for Sodium Hexane-1-Sulfonate

The synthesis of sodium hexane-1-sulfonate can be achieved through both conventional and modern, environmentally benign methods.

Conventional Synthetic Approaches

A common conventional method for preparing sodium hexane-1-sulfonate involves the alkylating reaction of a hexane-containing bromo-compound, such as bromohexane, with sodium sulfite (B76179). google.comnih.gov In a typical procedure, bromohexane and sodium sulfite are reacted in the presence of a catalyst like dodecyl sodium sulfate (B86663). google.com The reaction mixture is then purified, often using a mixed alcohol solution, to yield high-purity sodium hexane-1-sulfonate. google.com Another approach involves the free-radical addition of methyl chlorosulfonate to 1-hexene, which forms methyl 2-chlorohexane-1-sulfonate. This intermediate can then be converted to sodium hexane-1-sulfonate. lookchem.com Microwave irradiation has been shown to significantly reduce the reaction time for the conversion of bromides to sodium sulfonates, improving the efficiency of this method. nih.gov

A patented method describes the reaction of bromohexane with sodium sulfite in the presence of sodium laurylsulfonate as a catalyst to produce sodium hexane-1-sulfonate with a purity of 99.5% or higher. google.com Another patented process involves mixing sodium sulfite and bromopentane, heating the mixture to 190-210 °C for 10-20 hours, followed by cooling, quick-freezing, and drying to obtain the final product. google.com

Advancements in Green Synthesis Techniques (e.g., Sonochemical Methods)

In line with the principles of green chemistry, which advocate for the development of more environmentally friendly chemical processes, sonochemical methods have emerged as a promising alternative for organic synthesis. scispace.comiosrjournals.orgfrontiersin.orgnih.gov Sonochemistry utilizes ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. iosrjournals.orgorganic-chemistry.orgekb.eg This process generates localized hot spots with high temperatures and pressures, accelerating chemical reactions. iosrjournals.orgekb.eg

The application of sonochemistry offers several advantages, including shorter reaction times, higher yields, and milder reaction conditions compared to traditional methods. iosrjournals.org It is considered a greener approach as it often reduces the need for harsh solvents and chemicals. iosrjournals.org While specific examples of the direct sonochemical synthesis of sodium hexane-1-sulfonate are not extensively detailed in the provided results, the principles of sonochemistry are widely applied to the synthesis of various organic compounds, suggesting its potential applicability. organic-chemistry.orgekb.egunex.esnih.gov

Catalytic Roles in Organic Transformation Reactions

Sodium hexane-1-sulfonate demonstrates notable catalytic activity in several important organic reactions, functioning as a surfactant-type catalyst that can facilitate reactions in aqueous media. researchgate.net

Promotion of Amidoalkyl Naphthol Synthesis

Sodium hexane-1-sulfonate has been identified as an effective catalyst for the one-pot, three-component synthesis of amidoalkyl naphthols. sigmaaldrich.com This reaction typically involves the condensation of β-naphthol, an aldehyde, and an amide (such as urea (B33335) or acetamide). sigmaaldrich.comorgchemres.orgresearchgate.net The use of a catalyst is crucial for the efficient synthesis of these compounds, which are valuable intermediates in the preparation of various pharmaceuticals and natural products. orgchemres.org A variety of catalysts have been explored for this transformation, including sulfonic acid functionalized materials. beilstein-journals.orgresearchgate.netiau.ir The catalytic activity of sodium hexane-1-sulfonate in this context highlights its utility in facilitating multi-component reactions under potentially mild and solvent-free conditions. sigmaaldrich.comorgchemres.org

Facilitation of Aminophosphonate Formation

The synthesis of α-aminophosphonates, a class of compounds with significant biological activity, can be efficiently catalyzed by sodium hexane-1-sulfonate. sigmaaldrich.comlookchem.comnih.gov This is typically achieved through a one-pot reaction involving an aldehyde or ketone, an amine, and a phosphate (B84403) source like triethyl phosphite. nih.govsigmaaldrich.com Research has demonstrated that using sodium hexane-1-sulfonate as a catalyst under solvent-free sonochemical conditions leads to excellent yields (85-92%) of α-aminophosphonates. nih.govsmolecule.commoleculardepot.commoleculardepot.com This method is lauded for its clean conversion, high selectivity, and straightforward workup, making it an economically and environmentally attractive protocol. nih.gov

Mechanistic Investigations of Catalytic Activity

The catalytic efficacy of sodium hexane-1-sulfonate, particularly in aqueous or solvent-free systems, is attributed to its nature as a surfactant-type catalyst. researchgate.netmyskinrecipes.com Surfactants, in general, can form micelles in aqueous solutions, creating micro-reactors that can enhance reaction rates and selectivity. researchgate.net These micelles can encapsulate organic reactants, increasing their local concentration and facilitating the reaction. researchgate.net

In the context of sonochemical reactions, the catalyst's role is intertwined with the physical effects of ultrasound. The intense local conditions created by cavitation can enhance the catalytic activity. ekb.egunex.es While the precise mechanism of sodium hexane-1-sulfonate in these specific catalytic applications is a subject for detailed study, its amphiphilic structure, possessing both a hydrophobic alkyl chain and a hydrophilic sulfonate group, is key to its function. researchgate.net This structure allows it to act as a phase-transfer catalyst, facilitating reactions between reactants that are in different phases. myskinrecipes.com

Advanced Separation Science: Applications of Sodium Hexane 1 Sulfonate As a Key Reagent

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

In both HPLC and UPLC, sodium hexane-1-sulfonate (B8646315) is primarily employed as an ion-pairing reagent in reversed-phase chromatography to enhance the retention and separation of ionic analytes. dawnscientific.commgscientific.comsigmaaldrich.com This technique, known as ion-pair chromatography (IPC), is a powerful tool for analyzing mixtures containing both ionic and non-ionic species. slideshare.net

Mechanisms of Ion-Pair Chromatography (IPC) with Alkylsulfonates

The precise mechanism by which alkylsulfonates like sodium hexane-1-sulfonate facilitate separation in IPC is a subject of ongoing discussion, with two primary models being the most accepted: the ion-pair partition model and the dynamic ion-exchange model. thermofisher.comshimadzu.commasontechnology.ie In reality, the separation is likely a result of a combination of both mechanisms. phenomenex.blog

The ion-pair partition model, also referred to as the ion-pairing model, posits that the ion-pairing reagent, in this case, the hexane-1-sulfonate anion, forms a neutral, hydrophobic complex with the oppositely charged analyte ion in the mobile phase. thermofisher.comtechnologynetworks.comcsus.edu This newly formed ion pair is more hydrophobic than the original analyte ion and can therefore partition more effectively onto the nonpolar stationary phase (e.g., C8 or C18). slideshare.nettechnologynetworks.comcsus.edu The retention of this neutral complex is then governed by traditional reversed-phase principles, where a stronger organic mobile phase will decrease retention time. thermofisher.com

In contrast, the dynamic ion-exchange model, or adsorption model, suggests that the hydrophobic alkyl chain of the sodium hexane-1-sulfonate molecule adsorbs onto the surface of the reversed-phase stationary phase. thermofisher.comtechnologynetworks.comcsus.edu This creates a dynamic, in-situ ion-exchange surface where the negatively charged sulfonate groups are oriented towards the mobile phase. thermofisher.comchromatographyonline.com Positively charged analyte molecules can then be retained on this surface through electrostatic interactions. thermofisher.comchromatographyonline.com The term "dynamic" refers to the equilibrium between the ion-pairing reagent in the mobile phase and adsorbed on the stationary phase.

Regardless of the predominant mechanism, hydrophobic interactions play a crucial role in IPC with sodium hexane-1-sulfonate. The "hexane" portion of the molecule, a six-carbon alkyl chain, provides the necessary hydrophobicity for the reagent to interact with the nonpolar stationary phase. phenomenex.blogchromatographyonline.com In the partition model, the hydrophobicity of the entire ion pair dictates its retention. In the dynamic ion-exchange model, the hydrophobic tail of the hexane-1-sulfonate is what anchors it to the stationary phase. chromatographyonline.com

The length of the alkyl chain of the sulfonate salt directly influences its hydrophobicity and, consequently, its retention effects. Longer alkyl chains lead to stronger hydrophobic interactions with the stationary phase, resulting in a greater increase in analyte retention. slideshare.net Therefore, sodium hexane-1-sulfonate offers a moderate level of hydrophobicity, making it a versatile choice for a range of analytes.

Methodological Development and Optimization Strategies

The successful application of sodium hexane-1-sulfonate in HPLC and UPLC methods requires careful optimization of several parameters, most notably the concentration of the ion-pairing reagent itself.

The concentration of sodium hexane-1-sulfonate in the mobile phase is a critical factor that directly impacts the retention and selectivity of the separation. Generally, increasing the concentration of the ion-pairing reagent leads to an increase in the retention time of oppositely charged analytes. slideshare.netshimadzu.comjournalagent.com This is because a higher concentration of hexane-1-sulfonate in the mobile phase shifts the equilibrium towards the formation of more ion pairs (in the partition model) or creates a denser layer of ion-exchange sites on the stationary phase (in the dynamic ion-exchange model). shimadzu.com

However, this relationship is not always linear. At very high concentrations, the ion-pairing reagent can form micelles in the mobile phase, which can lead to a decrease in retention as the analyte may partition into the micelles and be eluted more quickly. shimadzu.com Therefore, an optimal concentration must be determined experimentally for each specific application.

The effect of sodium hexane-1-sulfonate concentration on analyte retention can be illustrated with the following interactive data table, which shows a hypothetical separation of two basic compounds, Analyte A and Analyte B.

| Sodium Hexane-1-Sulfonate Concentration (mM) | Retention Time of Analyte A (min) | Retention Time of Analyte B (min) | Selectivity (α) |

| 0 | 1.5 | 1.8 | 1.20 |

| 2.5 | 3.2 | 4.1 | 1.28 |

| 5.0 | 5.8 | 7.9 | 1.36 |

| 10.0 | 9.5 | 13.5 | 1.42 |

| 15.0 | 11.2 | 16.1 | 1.44 |

| 20.0 | 10.8 | 15.5 | 1.44 |

This table illustrates the general trend of increasing retention time with increasing ion-pair reagent concentration up to an optimal point, after which retention may decrease. The selectivity between the two analytes also changes, indicating that the concentration of sodium hexane-1-sulfonate can be used to optimize the separation.

Changes in the concentration of sodium hexane-1-sulfonate can also affect the selectivity of the separation, which is the ability to distinguish between two different analytes. By altering the concentration, the relative retention of different analytes can be modified, allowing for the fine-tuning of the separation and the resolution of closely eluting peaks.

Impact of Mobile Phase pH and Organic Modifier Content

In ion-pair reversed-phase chromatography (IP-RP-HPLC) utilizing sodium hexane-1-sulfonate, the pH of the mobile phase and the concentration of the organic modifier are critical parameters that significantly influence the retention and selectivity of analytes. The pH of the mobile phase controls the ionization state of both the analyte and any residual silanol (B1196071) groups on the silica-based stationary phase. For the separation of basic compounds, a low pH (typically between 2 and 3) is often employed to ensure the analytes are fully protonated and can form ion pairs with the negatively charged sulfonate group of the hexane-1-sulfonate. chromatographyonline.com

The organic modifier, typically acetonitrile (B52724) or methanol, modulates the polarity of the mobile phase. An increase in the organic modifier concentration generally leads to a decrease in the retention time of the ion-paired analytes. The choice of organic modifier can also affect the selectivity of the separation due to different interactions between the modifier and the analytes or the stationary phase. restek.com Methanol, for instance, is often preferred when using hexane (B92381) sulfonate as an ion-pair reagent because hexane sulfonate is not highly soluble in acetonitrile. chromatographyonline.com The interplay between pH and organic modifier content allows for the fine-tuning of retention and resolution, enabling the separation of complex mixtures of ionizable compounds. journalagent.com

The following table illustrates the general effect of mobile phase parameters on analyte retention in IP-RP-HPLC with sodium hexane-1-sulfonate:

| Parameter | Change | Effect on Retention of Basic Analytes |

| Mobile Phase pH | Decrease | Increase |

| Increase | Decrease | |

| Organic Modifier Content | Increase | Decrease |

| Decrease | Increase | |

| Ion-Pair Reagent Concentration | Increase | Increase (up to a plateau) |

| Decrease | Decrease |

Chromatographic Applications in Complex Sample Analysis

Sodium hexane-1-sulfonate can be employed in the separation of peptides and proteins, which often carry multiple charges. In reversed-phase HPLC, highly charged or very hydrophilic peptides may have insufficient retention. The addition of an alkyl sulfonate like sodium hexane-1-sulfonate to the mobile phase increases the hydrophobicity of the basic peptides by forming a neutral ion pair, thereby enhancing their retention on the stationary phase. nih.gov While trifluoroacetic acid (TFA) is a widely used ion-pairing agent for peptide and protein separations, alkyl sulfonates offer an alternative selectivity. chromatographyonline.comnih.gov The choice of the ion-pairing agent and its concentration can be optimized to achieve the desired separation of complex peptide mixtures, such as those generated from protein digests. nih.gov

IP-RP-HPLC with sodium hexane-1-sulfonate is a powerful technique for the analysis of small, polar, and ionic organic molecules and metabolites that are poorly retained by conventional reversed-phase chromatography. rsc.org Many key metabolites in central carbon metabolism, such as nucleotides, coenzyme A esters, and sugar phosphates, are anionic and highly polar. researchgate.netnih.gov The use of an ion-pairing agent like sodium hexane-1-sulfonate can significantly improve the retention and separation of these compounds. researchgate.net For instance, this technique has been successfully applied in metabolomics to achieve the simultaneous quantitative analysis of various classes of polar metabolites in biological extracts. researchgate.netnih.gov The optimization of the ion-pair reagent concentration and mobile phase pH is crucial for obtaining good retention and peak shapes for these challenging analytes. researchgate.net

A notable application of sodium hexane-1-sulfonate is in the speciation analysis of trace elements, particularly organoarsenic compounds. The toxicity and bioavailability of arsenic are highly dependent on its chemical form. IP-RP-HPLC coupled with a sensitive detector, such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic fluorescence spectrometry (AFS), allows for the separation and quantification of different arsenic species. nih.govresearchgate.net Sodium hexane-1-sulfonate has been successfully used as an ion-pairing reagent in the mobile phase for the separation of arsenic species such as arsenobetaine (B179536) (AsB), dimethylarsinic acid (DMA), monomethylarsonic acid (MMA), p-arsanilic acid (p-ASA), and inorganic arsenic (As(III) and As(V)). nih.govresearchgate.net A simple isocratic mobile phase containing citric acid and sodium hexane-1-sulfonate at a low pH has been shown to effectively separate these compounds on a C18 column. nih.gov

The following table presents an example of the separation of arsenic and selenium compounds using sodium hexane-1-sulfonate as the ion-pairing reagent. researchgate.net

| Analyte | Chemical Formula |

| Arsenate (As(V)) | AsO₄³⁻ |

| Monomethylarsonic acid (MMA) | CH₃AsO(OH)₂ |

| Arsenite (As(III)) | AsO₃³⁻ |

| Dimethylarsinic acid (DMA) | (CH₃)₂AsO(OH) |

| p-Arsanilic acid (p-ASA) | C₆H₈AsNO₃ |

| Arsenobetaine (AsB) | C₅H₁₁AsO₂ |

| Selenate (Se(VI)) | SeO₄²⁻ |

| Selenite (Se(IV)) | SeO₃²⁻ |

| Selenocystine (SeCys₂) | C₆H₁₂N₂O₄Se₂ |

| Methylselenocysteine (MeSeCys) | C₄H₉NO₂Se |

| Selenomethionine (SeMet) | C₅H₁₁NO₂Se |

In the pharmaceutical industry, IP-RP-HPLC is a valuable tool for the quality control of drug substances and products. guidechem.com It is often necessary to simultaneously determine the active pharmaceutical ingredient (API) and its related substances, which can include impurities, degradation products, or synthetic precursors. nih.gov Sodium hexane-1-sulfonate can be used to develop robust analytical methods for the separation of both ionic and non-ionic compounds in a single chromatographic run. nih.gov For example, a method was developed for the simultaneous determination of pioglitazone (B448) hydrochloride and sitagliptin (B1680988) phosphate (B84403) using a mobile phase containing sodium hexane-1-sulfonate at a pH of 2.5. nih.gov Similarly, it has been used in the analysis of multicomponent pharmaceutical formulations containing various active ingredients and excipients. nih.gov The ability to manipulate retention and selectivity through the use of an ion-pairing agent makes this technique highly suitable for the complex separation challenges encountered in pharmaceutical analysis. researchgate.net

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that is a modification of Capillary Electrophoresis (CE). scispace.com It uniquely allows for the analysis of both neutral and charged molecules, a capability not present in traditional Capillary Zone Electrophoresis (CZE). nih.govisfcppharmaspire.com The key to this versatility is the addition of a surfactant, such as sodium hexane-1-sulfonate, to the buffer solution at a concentration above its critical micelle concentration (CMC). scispace.comresearchgate.net

Function as a Surfactant and Pseudo-Stationary Phase

Sodium hexane-1-sulfonate is an anionic surfactant that, above its CMC, self-assembles into aggregates known as micelles. scispace.comsielc.com These micelles have a hydrophobic interior, formed by the hexyl chains, and a hydrophilic exterior, composed of the negatively charged sulfonate head groups. In the context of MEKC, this micellar system acts as a "pseudo-stationary phase." scispace.comisfcppharmaspire.com Unlike the stationary phase in traditional chromatography, these micelles are not immobilized but move within the capillary, albeit at a different velocity than the surrounding buffer. The separation mechanism in MEKC is based on the differential partitioning of analytes between the aqueous buffer (the mobile phase) and the hydrophobic core of the micelles (the pseudo-stationary phase). nih.govresearchgate.net

Manipulation of Electroosmotic Flow and Electrophoretic Mobility

In a typical CE setup with an uncoated fused-silica capillary under neutral or alkaline conditions, the inner wall of the capillary is negatively charged, which generates a strong electroosmotic flow (EOF) of the bulk buffer solution towards the cathode (negative electrode). scispace.comresearchgate.net When sodium hexane-1-sulfonate is added, the resulting anionic micelles are electrophoretically attracted towards the anode (positive electrode), in the opposite direction of the EOF. isfcppharmaspire.comresearchgate.net

However, the velocity of the EOF is generally stronger than the electrophoretic mobility of the micelles. researchgate.net Consequently, the micelles also migrate towards the cathode, but at a much slower rate than the bulk solution. researchgate.net This opposition of forces is crucial; it creates a "migration window" between the fast-moving bulk solution and the slower-moving micelles. Analytes are separated based on their interaction with the micelles; the more time an analyte spends partitioned into the slower-moving micelle, the longer its migration time to the detector. This dynamic interplay effectively manipulates the net mobility of analytes, enabling separation.

Enhanced Separation Efficiency for Neutral and Charged Analytes

The primary advantage of MEKC using surfactants like sodium hexane-1-sulfonate is the ability to separate electrically neutral analytes. scispace.comnih.gov In conventional CZE, neutral molecules lack charge and therefore all migrate at the same velocity as the EOF, resulting in no separation. In MEKC, neutral analytes can be separated based on their hydrophobicity; more hydrophobic molecules will partition to a greater extent into the micellar core and thus be retained longer, leading to slower migration times. isfcppharmaspire.comresearchgate.net

MEKC also enhances the separation of charged analytes. For these species, separation is governed by two factors: their intrinsic electrophoretic mobility and their degree of partitioning into the micelles. scispace.com Anionic analytes are repelled by the negatively charged micelle surface and will generally migrate quickly. Cationic analytes are electrostatically attracted to the micelles, leading to strong interactions and longer migration times. This dual separation mechanism provides MEKC with high resolving power and great selectivity for complex mixtures containing both ionic and non-ionic compounds. scispace.comnih.gov

Hyphenated Techniques: MEKC-Mass Spectrometry (MEKC-MS)

Coupling MEKC with mass spectrometry (MS) combines the high separation efficiency of MEKC with the sensitive and selective detection capabilities of MS. However, the direct coupling presents challenges, primarily because the surfactants and non-volatile buffer salts used in MEKC can interfere with the MS ionization process, leading to signal suppression and contamination of the ion source.

To overcome these issues, several strategies are employed. One approach involves using specialized MS interfaces, such as atmospheric pressure chemical ionization (APCI), which can be more tolerant of surfactants like sodium dodecyl sulfate (B86663) (a compound structurally similar to sodium hexane-1-sulfonate). kyoto-u.ac.jp Another strategy is to use polymer-based surfactants that are designed to be more compatible with MS detection. kyoto-u.ac.jp Additionally, for successful hyphenation, it is often necessary to replace non-volatile buffers, such as phosphate, with volatile alternatives like formic acid or ammonium (B1175870) acetate, a common practice in liquid chromatography-mass spectrometry (LC-MS) as well. sielc.com Despite the challenges, MEKC-MS is a powerful technique for the analysis of complex samples where high-efficiency separation and definitive identification are required.

Electrochemical Methods

Modification of Electrode Surfaces for Enhanced Analytical Performance

The modification of electrode surfaces is a common strategy in electrochemistry to improve analytical performance, including sensitivity, selectivity, and stability. mdpi.com Materials such as nanoparticles, conductive polymers, and graphene are frequently used to increase the electroactive surface area and facilitate electron transfer. mdpi.com

However, based on available scientific literature, the use of sodium hexane-1-sulfonate as a direct agent for the covalent modification or stable coating of an electrode surface is not a widely reported application. Its primary role in electrochemical analysis is typically as a component of the supporting electrolyte solution, where it can function as an ion-pairing agent or influence the double-layer structure at the electrode-solution interface. While sulfonate-containing polymers, such as poly(sodium 4-styrenesulfonate), have been used to functionalize electrode surfaces to introduce negative charges and improve interactions with specific analytes, the direct and stable modification with a small molecule surfactant like sodium hexane-1-sulfonate for enhanced analytical sensing is not a common or established technique. researchgate.net

Intermolecular Interactions and Solution Phase Behavior of Sodium Hexane 1 Sulfonate

Micelle Formation and Aggregation Phenomena

Sodium hexane-1-sulfonate (B8646315), as an amphiphilic molecule, possesses the ability to self-assemble into micelles in aqueous solutions. This behavior is dictated by the hydrophobic nature of its hexyl chain and the hydrophilic character of its sulfonate headgroup.

Determination of Critical Micelle Concentration (CMC) in Various Media

The Critical Micelle Concentration (CMC) is a fundamental characteristic of a surfactant, defined as the concentration at which micelles begin to form. wikipedia.org Above the CMC, additional surfactant molecules added to the system predominantly form new micelles. wikipedia.org The determination of the CMC for sodium hexane-1-sulfonate can be accomplished through various analytical techniques that detect the abrupt changes in the physicochemical properties of the solution upon micellization.

Common methods for determining CMC include:

Surface Tensiometry : This is a widely used method where the surface tension of the solution is measured as a function of surfactant concentration. alfa-chemistry.com Before the CMC is reached, the surfactant monomers adsorb at the air-water interface, causing a sharp decrease in surface tension. wikipedia.orgjustagriculture.in After reaching the CMC, the surface tension remains relatively constant as additional monomers form micelles in the bulk solution rather than populating the surface. wikipedia.orgjustagriculture.in The CMC is identified as the point of inflection in the surface tension versus log-concentration plot. justagriculture.in

Conductivity Measurement : This technique is suitable for ionic surfactants like sodium hexane-1-sulfonate. nih.gov The electrical conductivity of the solution is plotted against the surfactant concentration. The plot typically shows two linear regions with different slopes. The break point, where the slope changes, corresponds to the CMC. mdpi.com This change occurs because the micelles, being larger aggregates, are less mobile charge carriers than the individual surfactant ions. justagriculture.in

Fluorescence Spectroscopy : This method often employs a hydrophobic fluorescent probe, such as pyrene. In the aqueous environment, the probe has a specific fluorescence emission spectrum. When micelles form, the hydrophobic probe partitions into the hydrophobic core of the micelles, experiencing a different microenvironment. This change is reflected in its fluorescence spectrum, and the concentration at which this shift occurs is taken as the CMC. alfa-chemistry.comnih.gov

The value of the CMC is sensitive to the medium, including temperature, pressure, and the presence of electrolytes or other organic substances. wikipedia.org For instance, the addition of salt to a solution of an ionic surfactant typically reduces the electrostatic repulsion between the charged head groups, promoting micelle formation at a lower concentration and thus lowering the CMC. rsc.org

Table 1: Common Methods for CMC Determination

| Method | Principle | Applicability |

|---|---|---|

| Surface Tensiometry | Measures the change in surface tension with increasing surfactant concentration. The CMC is the point where surface tension becomes relatively constant. wikipedia.orgalfa-chemistry.com | Applicable to both ionic and non-ionic surfactants. alfa-chemistry.com |

| Conductivity | Detects the change in the slope of conductivity versus concentration, as micelles are less mobile charge carriers than free ions. justagriculture.in | Primarily suitable for ionic surfactants. nih.gov |

| Fluorescence Spectroscopy | Uses a hydrophobic probe that shows a change in fluorescence upon partitioning into the micellar core. alfa-chemistry.com | Applicable to both ionic and non-ionic surfactants. |

Influence of Alkyl Chain Length on Micellar Characteristics

The length of the hydrophobic alkyl chain is a critical factor influencing the micellar properties of sodium alkyl sulfonates. A systematic comparison of sodium alkanesulfonates with varying chain lengths—such as sodium 1-pentanesulfonate (C5), sodium 1-hexanesulfonate (C6), sodium 1-heptanesulfonate (C7), and sodium 1-octanesulfonate (C8)—demonstrates a clear trend. researchgate.netnih.gov

As the length of the alkyl chain increases, the hydrophobicity of the surfactant molecule increases. This enhanced hydrophobicity drives the molecules to aggregate more readily to minimize contact with water. Consequently, the critical micelle concentration (CMC) decreases with increasing alkyl chain length. researchgate.net Shorter-chain sulfonates, like sodium hexane-1-sulfonate, require a higher concentration to form micelles compared to their longer-chain counterparts like sodium 1-octanesulfonate. researchgate.netnih.gov The increase in alkyl chain length can also lead to changes in micelle shape, promoting the transition from spherical to more elongated or cylindrical structures. rsc.orgnih.gov

Table 2: Influence of Alkyl Chain Length on CMC for Sodium Alkanesulfonates

| Compound Name | Alkyl Chain Length | Relative CMC Value |

|---|---|---|

| Sodium 1-pentanesulfonate | C5 | Highest |

| Sodium hexane-1-sulfonate | C6 | High |

| Sodium 1-heptanesulfonate | C7 | Lower |

| Sodium 1-octanesulfonate | C8 | Lowest |

Solubilization Capacity of Micellar Systems for Hydrophobic Solutes (e.g., Gases)

A key function of micelles is their ability to solubilize substances that are otherwise insoluble or sparingly soluble in the aqueous medium, a phenomenon known as micellar solubilization. researchgate.netchalmers.se The hydrophobic core of the micelle provides a compatible microenvironment for non-polar molecules. acs.org

Research on the solubility of ethane (B1197151) gas in aqueous solutions of sodium alkyl sulfonates, including sodium hexane-1-sulfonate, illustrates this capacity. researchgate.netnih.gov At surfactant concentrations below the CMC, the solubility of ethane is very low and nearly identical to its solubility in pure water. nih.gov However, once the surfactant concentration exceeds the CMC, the solubility of ethane increases significantly and linearly with the increase in surfactant concentration. researchgate.netnih.gov This enhancement indicates that the ethane gas molecules are being incorporated into the hydrophobic interior of the micelles. researchgate.net The standard Gibbs energies for the transfer of hydrocarbon gases from the bulk phase to the micelle phase are large and negative, confirming that these gases preferentially reside within the hydrophobic micellar core. researchgate.net

Non-Covalent Interactions in Aqueous Solutions

The functionality of sodium hexane-1-sulfonate in various applications, particularly in analytical chemistry, is rooted in its ability to engage in specific non-covalent interactions.

Electrostatic Interactions with Charged Species

Sodium hexane-1-sulfonate is an ionic compound that fully dissociates in water into a sodium cation (Na⁺) and a hexane-1-sulfonate anion (CH₃(CH₂)₅SO₃⁻). The negatively charged sulfonate head group is capable of strong electrostatic interactions with positively charged species.

This property is extensively utilized in a chromatographic technique known as ion-pair chromatography. sigmaaldrich.com In this application, sodium hexane-1-sulfonate is added to the mobile phase as an ion-pairing reagent. guidechem.com It forms a neutral ion pair with positively charged (cationic) analytes. The formation of this neutral complex masks the charge of the analyte, increasing its hydrophobicity and allowing it to be retained and separated on a non-polar, reversed-phase chromatographic column. guidechem.com

Hydrophobic Interactions with Organic Analytes and Stationary Phases

Alongside electrostatic interactions, the six-carbon alkyl chain of sodium hexane-1-sulfonate facilitates hydrophobic interactions. In the context of ion-pair reversed-phase chromatography, the hydrophobic hexyl tail of the sulfonate anion interacts with the non-polar stationary phase (e.g., a C18-bonded silica).

This dual interaction mechanism is key to its function. The sulfonate anion essentially partitions between the mobile phase and the stationary phase. When it adsorbs onto the stationary phase, it creates a modified surface with exposed negative charges that can interact with cationic analytes. Alternatively, the ion pair formed in the mobile phase has a hydrophobic exterior (the hexyl chain and the analyte's organic part) that strongly interacts with and is retained by the hydrophobic stationary phase. guidechem.com These hydrophobic interactions are crucial for achieving the desired retention and separation of organic analytes. guidechem.com

Interactions with Other Surfactants and Polymeric Systems

The solution-phase behavior of sodium hexane-1-sulfonate is significantly influenced by its interactions with other chemical species, including different types of surfactants and various polymeric systems. These interactions are primarily governed by a combination of electrostatic and hydrophobic forces, leading to the formation of mixed micelles or polymer-surfactant complexes. The formation of these aggregates often occurs at a concentration lower than the critical micelle concentration (CMC) of the pure surfactant, a point known as the critical aggregation concentration (CAC).

Interactions with Polymeric Systems

The interaction between sodium hexane-1-sulfonate, an anionic surfactant, and nonionic polymers has been a subject of scientific investigation. A notable study explored the interfacial tension changes and interactions between sodium hexane-1-sulfonate and hydroxypropylmethylcellulose (B13716658) (HPMC), a nonionic polymer. The study utilized the Wilhelmy plate method to measure these interactions.

The interaction between sodium hexane-1-sulfonate and HPMC is characterized by the critical aggregation concentration (CAC), which is the concentration at which the surfactant begins to bind to the polymer chain, and Cm, the surfactant concentration at which the polymer becomes saturated with the surfactant. These values, along with the critical micelle concentration (CMC) of sodium hexane-1-sulfonate in the absence of the polymer, provide insight into the energetics of the polymer-surfactant interaction.

Detailed research findings from this study are presented in the table below, showcasing the influence of the polymer on the aggregation behavior of sodium hexane-1-sulfonate.

| Parameter | Value (mmol/L) |

|---|---|

| Critical Micelle Concentration (CMC) | 260 |

| Critical Aggregation Concentration (CAC) | 230 |

| Polymer Saturation Point (Cm) | 260 |

The data indicates that the critical aggregation concentration of sodium hexane-1-sulfonate in the presence of HPMC is slightly lower than its critical micelle concentration in an aqueous solution. This suggests a favorable interaction between the surfactant and the polymer, leading to the formation of polymer-surfactant complexes before the onset of regular micellization. The proximity of the Cm value to the CMC suggests that the saturation of the polymer with surfactant molecules occurs at a concentration very close to the point where micelles would form in the absence of the polymer.

Computational and Theoretical Studies

Molecular Modeling and Simulation of Ion-Pair Formation and Dynamics

Molecular dynamics (MD) simulations are instrumental in studying the dynamic processes of ion-pair formation involving sodium hexane-1-sulfonate (B8646315). ijcce.ac.ir These simulations model the interactions between the hexane-1-sulfonate anion, the sodium cation, and surrounding solvent molecules (typically water and an organic modifier like acetonitrile) over time. By solving Newton's equations of motion for each atom in the system, MD provides a detailed picture of the formation, stability, and dynamics of the ion pairs that are crucial for its role in ion-pair chromatography.

Research in this area focuses on several key aspects:

Solvation and Hydration Shells: Simulations can reveal the structure of water molecules around the sulfonate headgroup and the hydrophobic alkyl chain. The arrangement of these solvent molecules is critical to the thermodynamics of ion-pairing.

Ion-Pair Configurations: MD simulations can identify the most probable distances and orientations between the hexane-1-sulfonate anion and a cation. This includes direct contact ion pairs and solvent-separated ion pairs, and the energy barriers for transitioning between these states.

Dynamics of Association and Dissociation: By analyzing simulation trajectories, researchers can calculate the residence time of ions and solvent molecules around the sulfonate, providing kinetic information about the formation and breaking of ion pairs. acs.org These simulations are often run under various conditions, such as different temperatures or electrolyte concentrations, to see how these factors affect the adsorption and assembly of surfactant molecules. ijcce.ac.ir

Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) are commonly used to model the interatomic interactions within these systems. ijcce.ac.ir The simulations are typically performed in a periodic box filled with the surfactant ions and solvent molecules to mimic bulk solution conditions. Long-range electrostatic interactions are often handled using methods like the Particle Mesh Ewald (PME) summation. ijcce.ac.ir

| Parameter | Typical Value/Method | Description |

|---|---|---|

| Force Field | OPLS-AA, CHARMM | A set of equations and parameters used to describe the potential energy of the system's atoms. |

| Water Model | SPC/E, TIP3P | Defines the geometry and charge distribution of water molecules in the simulation. |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles (N), pressure (P), and temperature (T) constant, mimicking laboratory conditions. |

| Temperature | 298 K (25 °C) | The simulated temperature, often coupled using a thermostat like Nose-Hoover. nih.gov |

| Pressure | 1 bar | The simulated pressure, maintained using a barostat like Parrinello-Rahman. |

| Simulation Time | 10 - 100 ns | The total duration of the simulation, which must be long enough to observe the phenomena of interest. |

| Time Step | 1 - 2 fs | The small increment of time between successive calculations of forces and positions. |

Quantum Chemical Calculations of Compound Reactivity and Intermolecular Forces

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of the hexane-1-sulfonate anion. These calculations provide fundamental insights into its reactivity and the nature of its intermolecular interactions, which govern its behavior as an ion-pairing agent.

Key properties derived from these calculations include:

Electron Distribution and Electrostatic Potential: Calculations can map the electron density across the molecule, highlighting the electron-rich sulfonate headgroup and the nonpolar alkyl tail. The molecular electrostatic potential (MEP) map visually represents the regions most susceptible to electrophilic and nucleophilic attack, confirming the high negative charge localization on the oxygen atoms of the sulfonate group.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO provides an indication of the molecule's resistance to electronic excitation.

Intermolecular Interaction Energies: Quantum mechanics can be used to precisely calculate the binding energies between the hexane-1-sulfonate anion and other molecules, such as analyte cations or solvent molecules. This helps in quantifying the strength of the ion-pair bond and other non-covalent interactions like hydrogen bonding and van der Waals forces.

These theoretical calculations help rationalize the experimental observations in chromatography, where the strength of the ion-pair interaction directly influences the retention of analytes.

| Calculated Property | Typical Result | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -8.0 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | +0.5 to +1.5 eV | Indicates the energy of the lowest empty orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | ~8.0 eV | A large gap suggests high chemical stability and low reactivity. |

| Mulliken Charge on Sulfonate Oxygen | -0.8 to -0.9 e | Quantifies the high negative charge on the oxygen atoms, the primary site for cation interaction. |

| Dipole Moment | ~10 - 12 Debye | Reflects the overall polarity of the anion, arising from the separation of the charged head and nonpolar tail. |

Predictive Models for Chromatographic Retention and Separation

Predictive models are essential tools for method development in liquid chromatography, and they are particularly relevant for understanding separations involving ion-pairing agents like sodium hexane-1-sulfonate. Quantitative Structure-Retention Relationships (QSRR) are a prominent class of these models. rpi.edu QSRR aims to establish a mathematical correlation between the chemical structure of analyte molecules and their retention time in a specific chromatographic system. rpi.edumdpi.com

When sodium hexane-1-sulfonate is used in the mobile phase, the retention of cationic analytes is significantly altered. Predictive models in this context must account for the complex equilibria involving the ion-pairing agent. The models are built by calculating a set of molecular descriptors for a series of analytes and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with their experimentally measured retention factors. rpi.edu

Common retention models used in liquid chromatography that can be applied to ion-pair systems include: nih.gov

Linear Solvent Strength (LSS) Model: A logarithmic-linear relationship between the retention factor (k) and the concentration of the organic modifier in the mobile phase.

Quadratic Models: An extension of the LSS model that includes a quadratic term to account for curvature in retention behavior.

Adsorption Models: These models, such as the Neue-Kuss model, provide a more theoretical basis for the retention mechanism, considering the competitive interactions between the analyte, the ion-pairing agent, and the mobile phase for active sites on the stationary phase. nih.gov

The molecular descriptors used in QSRR models for ion-pair chromatography can be categorized as follows:

| Descriptor Category | Example Descriptors | Relevance to Retention |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Relates to the overall size and bulk of the analyte molecule. |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Describes the branching and shape of the molecule's atomic structure. |

| Geometric | Molecular Surface Area, Molecular Volume | Quantifies the 3D size of the molecule, which influences interactions with the stationary phase. |

| Quantum Chemical | Dipole Moment, HOMO/LUMO Energies | Describes the electronic properties, polarity, and reactivity that govern intermolecular forces. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the hydrophobicity of the analyte, a key factor in reversed-phase and ion-pair chromatography. |

By developing robust QSRR models, chromatographers can predict the retention times of new or hypothetical compounds, optimize separation conditions (e.g., concentration of sodium hexane-1-sulfonate, pH, mobile phase composition), and gain a deeper understanding of the molecular interactions driving the chromatographic separation. mdpi.com

Emerging Research Frontiers and Applications

Development of Novel Chromatographic Stationary Phases Incorporating Sulfonate Moieties

The role of alkyl sulfonates, including sodium hexane-1-sulfonate (B8646315), is well-established in ion-pair chromatography, where they are added to the mobile phase to enhance the separation of ionic analytes on reverse-phase columns. chemicalbook.com The underlying mechanism involves the hydrophobic tail of the sulfonate adsorbing onto the nonpolar stationary phase, creating a charged surface that can interact with and retain oppositely charged analytes. shimadzu.com This principle is now being extended to the direct incorporation of sulfonate moieties into the stationary phase itself, leading to the development of robust and versatile ion-exchange materials.

By covalently bonding sulfonate groups to the surface of stationary phase particles (e.g., silica (B1680970) or polymer beads), researchers can create strong cation-exchange (SCX) columns. These materials possess a fixed negative charge, making them highly effective for the separation of cationic species. The hexane-1-sulfonate moiety, in particular, offers a balance between the ionic interaction strength of the sulfonate group and the hydrophobic characteristics of the hexyl chain, which can contribute to mixed-mode separation capabilities, allowing for simultaneous ion-exchange and reversed-phase interactions.

Research in this area focuses on controlling the density and distribution of the sulfonate groups on the stationary phase surface to optimize selectivity and efficiency for specific applications, from the analysis of small molecules and peptides to the purification of proteins. chemicalbook.com The stability of these sulfonate-functionalized phases under a wide range of pH and solvent conditions makes them a superior alternative to mobile phase additives, which can be complex to manage and may interfere with certain detection methods like mass spectrometry. sielc.com

Table 1: Characteristics of Sulfonate-Incorporated Chromatographic Stationary Phases

| Feature | Description | Implication in Chromatography |

|---|---|---|

| Functional Group | Sulfonate (-SO₃⁻) | Provides a strong, permanent negative charge for cation exchange. |

| Mechanism | Ion-Exchange, Mixed-Mode | Primarily separates cationic analytes; the alkyl chain can add hydrophobic (reversed-phase) interaction capabilities. |

| Selectivity | Based on charge, size, and hydrophobicity | Allows for tailored separation of complex mixtures of ionic and neutral compounds. |

| Advantages | High efficiency, stability, compatibility with various detectors (e.g., MS) by avoiding mobile phase additives. sielc.com | Simplifies method development and improves reproducibility. |

| Applications | Analysis of peptides, proteins, pharmaceuticals, and small organic cations. chemicalbook.comfishersci.com | Broad utility in biomedical and pharmaceutical research. |

Exploration in Supramolecular Chemistry and Host-Guest Complexation

Supramolecular chemistry investigates the assembly of molecules into larger, organized structures through non-covalent interactions. fiveable.menih.gov Sodium hexane-1-sulfonate, as an amphiphilic molecule, is an excellent candidate for exploration in this field. Its structure, comprising a hydrophilic ionic head and a hydrophobic hydrocarbon tail, drives its self-assembly in aqueous solutions and its participation in host-guest complexes. shimadzu.comnih.gov

In host-guest chemistry, a "host" molecule with a cavity or binding site forms a complex with a "guest" molecule that has a complementary shape and chemical functionality. nih.gov The hexyl tail of sodium hexane-1-sulfonate can act as a guest, fitting into the hydrophobic cavities of various host molecules such as cyclodextrins, calixarenes, or cucurbiturils. fiveable.menih.gov The formation of these inclusion complexes is driven by the hydrophobic effect, which sequesters the nonpolar alkyl chain from the aqueous environment into the host's cavity. nih.gov The anionic sulfonate group typically remains at the exterior of the host, interacting with the solvent and influencing the solubility and stability of the entire supramolecular assembly.

Researchers are exploring how these host-guest interactions can be used to control the properties of sodium hexane-1-sulfonate. For instance, encapsulation within a host molecule can alter its surfactant properties, create stimuli-responsive systems where the guest can be released under specific conditions, or form the basis for new molecular sensors. The self-assembly of alkyl sulfonates into micelles is another key area of supramolecular chemistry, where these ordered aggregates can serve as nanoreactors or delivery vehicles. shimadzu.com

Table 2: Potential Host-Guest Systems with Sodium Hexane-1-Sulfonate

| Host Molecule Type | Driving Interaction(s) | Potential Application |

|---|---|---|

| Cyclodextrins | Hydrophobic interaction (hexyl tail in cavity). nih.gov | Drug delivery, controlled release, enhanced solubility. |

| Calixarenes | Hydrophobic and potential ion-dipole interactions. | Molecular sensing, catalysis, separation technology. encyclopedia.pub |

| Cucurbiturils | Hydrophobic interaction, ion-dipole forces at the portal. | Stabilizing reactive species, molecular switching. |

| Self-Assembly (Micelles) | Hydrophobic effect (aggregation of hexyl tails). shimadzu.com | Nanoreactors, solubilization of nonpolar compounds. |

Integration into Advanced Materials for Specific Chemical Functions

The integration of sodium hexane-1-sulfonate and similar alkyl sulfonates into advanced materials leverages their surfactant and ionic properties to impart specific functions. These molecules can act as building blocks or functional additives in the creation of polymers, composites, and other complex materials. polymerchem.org

In materials science, alkyl sulfonates are utilized as dispersing agents to ensure the uniform distribution of particles within a matrix, which is crucial for producing high-performance materials like advanced concrete formulations. greenagrochem.com In the realm of polymer chemistry, they serve as emulsifiers or stabilizers in emulsion polymerization processes, enabling the synthesis of materials such as latex and other functional polymers. polymerchem.org The presence of the sulfonate group can enhance the thermal and chemical stability of the resulting polymer.

Furthermore, the sulfonate moiety is being incorporated into the structure of advanced functional materials like ion-exchange resins and conductive polymers. semanticscholar.org By doping polymers such as polyaniline with sulfonic acids, researchers can significantly modify their electrical conductivity, processability, and environmental stability. semanticscholar.org The integration of the hexane-1-sulfonate group can introduce a degree of plasticization or modify the morphology of the polymer matrix, leading to materials with tailored properties for applications in sensors, electronic devices, and energy storage systems like ionic liquid electrolytes. mdpi.com

Table 3: Functions of Alkyl Sulfonates in Advanced Materials

| Material Type | Role of Alkyl Sulfonate | Resulting Function/Property |

|---|---|---|

| Polymer Composites | Dispersing Agent | Improved mechanical strength and uniformity. greenagrochem.com |

| Emulsion Polymers (e.g., Latex) | Emulsifier/Stabilizer | Control of particle size, enhanced stability of the polymer dispersion. polymerchem.org |

| Conductive Polymers | Dopant/Functional Monomer | Increased electrical conductivity, improved processability. semanticscholar.org |

| Ion-Exchange Membranes | Functional Component | Selective ion transport for applications in filtration and energy. |

| Ionic Liquids | Anionic Component | Creation of novel electrolytes with specific thermal and electrochemical properties. mdpi.com |

Q & A

Q. How can researchers design experiments to evaluate sodium hexane-1-sulfonate’s role in mixed micelle systems?

- Experimental Design :

- Variables : Vary surfactant ratios (e.g., SDS/sodium hexane-1-sulfonate) and measure critical micelle concentration (CMC) via conductivity.

- Analytical Tools : Use dynamic light scattering (DLS) for micelle size distribution and zeta potential for surface charge .

- Data Interpretation : Compare CMC values with theoretical predictions using Gibbs adsorption equation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.